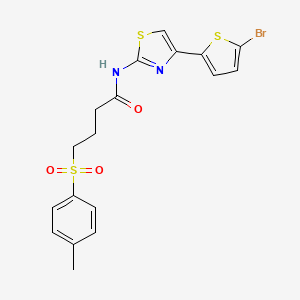![molecular formula C18H18FN3O3S B2921192 2-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile CAS No. 2380061-55-0](/img/structure/B2921192.png)
2-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and a fluorobenzenesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions, often involving amination and hydrogenation processes . The fluorobenzenesulfonyl group is introduced via sulfonylation reactions, using reagents such as fluorobenzenesulfonyl chloride . The final step involves the coupling of the piperidine derivative with the pyridine ring, which can be achieved through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzenesulfonyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity . The piperidine and pyridine rings contribute to the compound’s overall stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-(1-piperidine)pyridine derivatives: These compounds share the piperidine and pyridine rings but lack the fluorobenzenesulfonyl group.
Indole derivatives: These compounds have a different core structure but may exhibit similar biological activities.
Imidazole derivatives: These compounds contain a five-membered ring with nitrogen atoms and are known for their diverse biological properties.
Uniqueness
The uniqueness of 2-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the fluorobenzenesulfonyl group enhances its reactivity and potential therapeutic effects, distinguishing it from other similar compounds .
Eigenschaften
IUPAC Name |
2-[[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c19-16-5-1-2-6-17(16)26(23,24)22-9-3-4-15(12-22)13-25-18-10-14(11-20)7-8-21-18/h1-2,5-8,10,15H,3-4,9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHPOFOUFRHHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2F)COC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-chloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B2921114.png)


![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2921120.png)
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/new.no-structure.jpg)
![4-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)morpholine](/img/structure/B2921122.png)
![5-Bromo-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2921126.png)

![methyl 4-(2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamido)benzoate](/img/structure/B2921128.png)

![N-(3,4-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2921131.png)

